REACTION_CXSMILES
|
C(OC(=O)C[C@H]([NH:20][C:21](N)=[O:22])CC1C=CC(C2C=CC=CC=2)=CC=1)C.Br[CH2:26][C:27](=O)[C:28]([O:30][CH2:31][CH3:32])=[O:29]>CCO>[CH2:31]([O:30][C:28]([C:27]1[N:20]=[CH:21][O:22][CH:26]=1)=[O:29])[CH3:32]
|
Name
|
(R)-4-biphenyl-4-yl-3-ureido-butyric acid ethyl ester
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C[C@@H](CC1=CC=C(C=C1)C1=CC=CC=C1)NC(=O)N)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.098 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=COC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |